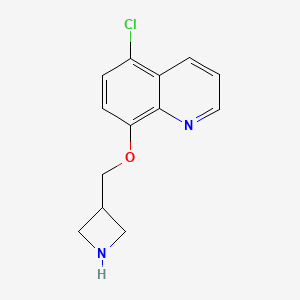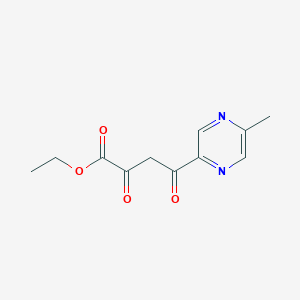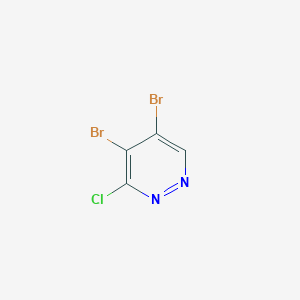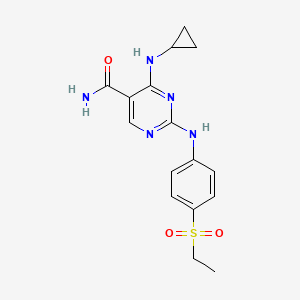
4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 4-ethylsulfonylaniline, and pyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the cyclopropylamino group.
Coupling reactions: to attach the 4-ethylsulfonylanilino group.
Amidation: reactions to form the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or sulfonyl groups.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal applications might include its use as an inhibitor of specific enzymes involved in disease pathways, such as kinases or proteases.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide would depend on its specific molecular targets. It might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 4-(cyclopropylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide
- 4-(cyclopropylamino)-2-(4-chlorosulfonylanilino)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide might exhibit unique properties such as higher potency, selectivity, or stability. These differences could be attributed to the specific substituents on the aromatic rings or the pyrimidine core.
属性
分子式 |
C16H19N5O3S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O3S/c1-2-25(23,24)12-7-5-11(6-8-12)20-16-18-9-13(14(17)22)15(21-16)19-10-3-4-10/h5-10H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21) |
InChI 键 |
WVOHPIDDYYHFEL-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


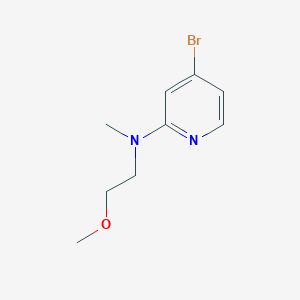
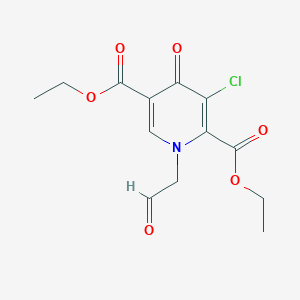
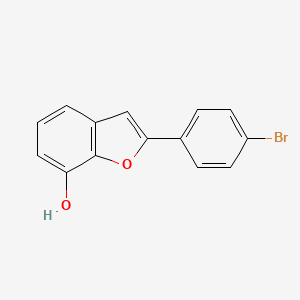


![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
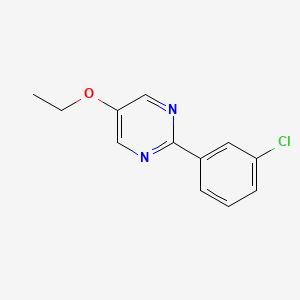
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

